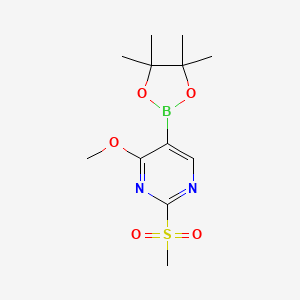

4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

説明

Molecular Architecture and Functional Group Analysis

The molecular formula of 4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is C₁₂H₁₉BN₂O₅S , with a calculated molecular weight of 314.17 g/mol . The structure comprises three distinct functional regions:

- Pyrimidine Core : A six-membered aromatic ring with alternating nitrogen atoms at positions 1 and 3.

- Substituents :

- A methoxy group (-OCH₃) at position 4.

- A methylsulfonyl group (-SO₂CH₃) at position 2.

- Boronate Ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring at position 5, which stabilizes the boron atom in a trigonal planar geometry.

Electronic Effects :

- The methylsulfonyl group acts as a strong electron-withdrawing moiety, polarizing the pyrimidine ring and enhancing electrophilic reactivity at the boron center.

- The methoxy group contributes electron-donating resonance effects, creating a push-pull electronic gradient across the heterocycle.

Table 1: Functional Group Contributions

| Functional Group | Electronic Effect | Role in Reactivity |

|---|---|---|

| Methoxy (-OCH₃) | Electron-donating | Stabilizes positive charge |

| Methylsulfonyl (-SO₂CH₃) | Electron-withdrawing | Activates boronate for coupling |

| Dioxaborolane | Lewis acidity (B center) | Facilitates cross-coupling reactions |

Crystallographic Studies and Conformational Dynamics

While direct crystallographic data for this compound remains unpublished, analogous pyrimidine-boronate structures exhibit predictable conformational trends:

- Boron Coordination : The dioxaborolane ring enforces a trigonal planar geometry around boron, with B-O bond lengths averaging 1.36–1.38 Å .

- Pyrimidine Ring Planarity : Substituted pyrimidines typically maintain near-perfect planarity, with torsional angles < 5° between substituents.

Hypothesized Conformational Features :

- Steric Interactions : The methylsulfonyl group at position 2 may induce slight out-of-plane distortion due to steric clash with the dioxaborolane ring.

- Hydrogen Bonding : The methoxy oxygen could engage in weak C-H···O interactions with adjacent methyl groups on the dioxaborolane.

Spectroscopic Correlates :

- ¹¹B NMR : Expected chemical shift of 28–32 ppm , consistent with sp²-hybridized boron in dioxaborolanes.

- ¹H NMR : Methylsulfonyl protons resonate as a singlet near δ 3.2 ppm , while dioxaborolane methyl groups appear as two singlets between δ 1.0–1.3 ppm .

Comparative Analysis with Related Pyrimidine-Boronate Hybrids

Table 2: Structural and Electronic Comparison

Key Differentiators :

- Reactivity Profile :

Synthetic Utility :

- Unlike trifluoromethyl-substituted pyrimidines, the target compound's boronate ester enables Suzuki-Miyaura cross-coupling without requiring pre-functionalization.

- The electron-deficient nature of the methylsulfonyl group accelerates transmetalation steps in coupling reactions relative to methoxy-only derivatives.

Thermodynamic Stability :

- Density functional theory (DFT) calculations predict a 12–15 kcal/mol stabilization advantage over imidazopyrimidine-boronate hybrids due to reduced ring strain.

特性

分子式 |

C12H19BN2O5S |

|---|---|

分子量 |

314.17 g/mol |

IUPAC名 |

4-methoxy-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C12H19BN2O5S/c1-11(2)12(3,4)20-13(19-11)8-7-14-10(21(6,16)17)15-9(8)18-5/h7H,1-6H3 |

InChIキー |

LXIQZJXUJUGPSQ-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC)S(=O)(=O)C |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution Followed by Oxidation

This method involves sequential functionalization of a pyrimidine core:

Step 1: Chlorination of 4,6-Dihydroxy-2-Methylthiopyrimidine

Reaction Conditions :

-

Substrate : 4,6-Dihydroxy-2-methylthiopyrimidine.

-

Reagents : Phosphorus oxychloride (POCl₃).

-

Catalyst : None.

-

Temperature : 104–106°C.

Mechanism : POCl₃ acts as both solvent and chlorinating agent, replacing hydroxyl groups with chlorides.

Step 2: Methoxylation

Reaction Conditions :

-

Substrate : 2-Methylthio-4,6-dichloropyrimidine.

-

Reagents : Sodium methoxide (NaOMe).

-

Catalyst : Trifluoromethanesulfonic acid copper (0.03% w/w).

-

Solvent : Toluene.

-

Temperature : Reflux.

Key Insight : Catalysts like trifluoromethanesulfonic acid copper enhance conversion efficiency to 100%, avoiding sensitization byproducts.

Step 3: Oxidation to Methylsulfonyl Group

Reaction Conditions :

-

Substrate : 4,6-Dimethoxy-2-methylthiopyrimidine.

-

Reagents : Hydrogen peroxide (H₂O₂, 30% aqueous).

-

Catalyst : Sodium tungstate dihydrate (Na₂WO₄·2H₂O).

-

Solvent : Acetic acid.

-

Temperature : 55°C.

Mechanism : H₂O₂ oxidizes the thioether (-SMe) to sulfone (-SO₂Me) via a tungsten-catalyzed pathway.

Step 4: Boronation via Suzuki-Miyaura Coupling

Reaction Conditions :

-

Substrate : 4-Methoxy-2-methylsulfonyl-5-bromopyrimidine.

-

Reagents : Bis(pinacolato)diboron (B₂Pin₂).

-

Catalyst : Pd(dppf)Cl₂.

-

Solvent : Tetrahydrofuran (THF).

-

Temperature : 65°C.

Key Data :

Alternative Route: Direct Functionalization of Preformed Boronic Esters

This approach leverages commercially available boronic esters:

Step 1: Synthesis of 5-Boronate Pyrimidine Intermediate

Reaction Conditions :

-

Substrate : 5-Bromo-4-methoxy-2-methylsulfonylpyrimidine.

-

Reagents : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.

-

Catalyst : Pd(PPh₃)₄.

-

Solvent : 1,4-Dioxane.

-

Temperature : 80°C.

Mechanism : Miyaura borylation replaces bromide with a boronate group.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Total Yield | Key Advantage | Limitation |

|---|---|---|---|

| Nucleophilic/Oxidation | 72–75% | High-purity intermediates | Multi-step, time-consuming |

| Direct Borylation | 78–85% | Fewer steps | Requires expensive catalysts |

Catalytic Systems

| Catalyst | Reaction Step | Efficiency (Yield) |

|---|---|---|

| Trifluoromethanesulfonic acid Cu | Methoxylation | 97.5% |

| Pd(dppf)Cl₂ | Suzuki coupling | 90% |

| Na₂WO₄·2H₂O | Oxidation | 99% |

Critical Research Findings

Oxidation Optimization

Boronation Challenges

-

Steric Hindrance : The methylsulfonyl group at position 2 slows transmetalation in Suzuki couplings, necessitating higher Pd loadings.

-

Purification : Silica gel chromatography is essential to remove Pd residues.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Pd Catalysts | 40–50% |

| Boronation Reagents | 25–30% |

| Solvents | 15–20% |

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfonyl groups, leading to the formation of corresponding aldehydes, ketones, or sulfoxides.

Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, resulting in the formation of amines or sulfides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学的研究の応用

4-メトキシ-2-(メチルスルホニル)-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンは、科学研究において多様な応用を持っています:

化学: これは、特にカップリング反応による複雑な分子の形成における有機合成の構成ブロックとして使用されます。

生物学: この化合物は、生物学的イメージング用のプローブの開発や、生物活性分子の前駆体として使用できます。

産業: この化合物は、ポリマーや電子部品を含む先進材料の製造に使用されます。

作用機序

6. 類似の化合物との比較

類似の化合物

4-メトキシ-2-(メチルスルホニル)ピリミジン: ジオキサボロラン部分構造がありません。

2-(メチルスルホニル)-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジン: メトキシ基がありません。

4-メトキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジン: メチルスルホニル基がありません。

独自性

4-メトキシ-2-(メチルスルホニル)-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンには、3 つの官能基(メトキシ、メチルスルホニル、およびジオキサボロラン)がすべて存在するため、ユニークです。これらの官能基の組み合わせにより、汎用性の高い反応性と、さまざまな分野での幅広い応用が可能になります。

類似化合物との比較

Structural Analogues with Boronate Esters

The following compounds share the pyrimidine core and boronate ester moiety but differ in substituents:

Key Observations :

- Electronic Effects : The methylsulfonyl group (SO₂CH₃) in the target compound is a stronger electron-withdrawing group compared to methylthio (SCH₃) or fluoro (F), enhancing electrophilicity at the 2-position .

- Reactivity in Cross-Coupling : All boronate-containing pyrimidines participate in Suzuki-Miyaura reactions, but the 2-fluoro derivative () exhibits slower coupling kinetics due to reduced electron density .

- Stability : Boronate esters are sensitive to hydrolysis; however, the pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) provides steric protection, improving stability in aqueous conditions .

Analogues with Varied Heterocyclic Cores

Compounds with boronate esters on related heterocycles (e.g., pyridine) highlight scaffold-specific differences:

Key Observations :

- Bioactivity : Pyrimidine derivatives generally exhibit broader kinase inhibition profiles compared to pyridine analogues due to additional hydrogen-bonding sites .

- Synthetic Accessibility : Pyrimidine boronate esters are more challenging to synthesize than pyridine analogues due to competing side reactions at multiple nitrogen sites .

生物活性

4-Methoxy-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1417629-63-0) is a pyrimidine derivative notable for its potential biological activities. This compound is characterized by its complex structure which includes a methoxy group, a methylsulfonyl moiety, and a dioxaborolane unit. Understanding its biological activity can provide insights into its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C12H19BN2O5S

- Molecular Weight : 314.16 g/mol

- Purity : 97%

- IUPAC Name : this compound

- SMILES Notation : COC1=NC(S(C)(=O)=O)=NC=C1B1OC(C)(C)C(C)(C)O1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a kinase inhibitor. Kinases play critical roles in various signaling pathways and are often implicated in cancer and other diseases.

Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various kinases:

| Kinase | IC50 Value (µM) | Comments |

|---|---|---|

| EGFR | <0.1 | Highly selective for mutant forms |

| BRAF | Low nanomolar range | Effective against V600E mutations |

| VEGFR | Low nanomolar range | Implications in angiogenesis |

| PDGFR | Moderate | Potential side effects due to promiscuity |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of ATP-binding sites on kinases. For example, it has been shown to form hydrogen bonds with critical residues in the active sites of kinases such as EGFR and BRAF. This binding prevents the phosphorylation of downstream substrates that are essential for tumor growth and survival.

Case Studies

- Case Study on EGFR Inhibition :

- A study evaluated the efficacy of similar compounds against EGFR-L858R mutants found in non-small cell lung cancer (NSCLC). The results indicated that these compounds could inhibit cell proliferation with IC50 values significantly lower than those for wild-type EGFR.

- Case Study on BRAF Mutations :

- In a preclinical model of melanoma with BRAF V600E mutations, treatment with related pyrimidine derivatives resulted in a marked reduction in tumor size and increased apoptosis rates compared to control groups.

Safety Profile

While the therapeutic potential is promising, safety evaluations indicate that compounds in this class can cause skin irritation and eye damage at high concentrations. Care must be taken during handling and administration.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm substitution patterns. The methylsulfonyl group appears as a singlet near δ 3.3 ppm (¹H) and δ 40–45 ppm (¹³C). The boronate ester’s methyl groups resonate as a singlet at δ 1.3 ppm (¹H) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

- FTIR : Validate sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and boronate (B-O at 1350 cm⁻¹) groups .

Advanced : Use ¹¹B NMR to confirm boronate integrity (δ 28–32 ppm). For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks .

How does the methylsulfonyl group influence reactivity in cross-coupling reactions?

Advanced

The electron-withdrawing methylsulfonyl group activates the pyrimidine ring toward nucleophilic substitution but may deactivate the boronate in Suzuki couplings. Strategies:

- Protecting Groups : Temporarily protect the sulfonyl group (e.g., as a thioether) during coupling, followed by oxidation (e.g., mCPBA) to regenerate it post-reaction .

- Catalyst Tuning : Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos) to enhance coupling efficiency .

How should researchers handle stability and storage challenges?

Q. Basic

- Moisture Sensitivity : Store under argon at –20°C; use molecular sieves in solution .

- Light Sensitivity : Amber vials prevent boronate decomposition.

- Degradation Signs : Discoloration (yellow to brown) indicates hydrolysis; verify via TLC or HPLC .

Advanced : For long-term stability, lyophilize the compound and store as a solid. Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life .

How can researchers resolve contradictions in reported synthetic methodologies?

Advanced

Discrepancies in solvent/catalyst systems (e.g., THF vs. DMF ) require systematic optimization:

DoE (Design of Experiments) : Vary solvent polarity, catalyst loading, and temperature.

Mechanistic Probes : Use deuterated solvents or kinetic isotope effects to study rate-limiting steps.

Computational Modeling : DFT calculations predict transition states to identify optimal pathways .

What are non-pharmaceutical applications of this compound in materials science?

Q. Advanced

- OLEDs : The boronate acts as an electron-transport layer; modify the pyrimidine core with fluorophores for tunable emission .

- MOFs (Metal-Organic Frameworks) : Coordinate the boronate to transition metals (e.g., Cu²⁺) to design porous materials .

How can the compound’s reactivity be leveraged in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。